Hexanedioic acid, dianhydride with acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction involves multiple steps, including the conversion of cyclohexanol to cyclohexanone and subsequent nitrosation .
Industrial Production Methods
Industrial production of hexanedioic acid involves the air oxidation of cyclohexane to produce cyclohexanol and cyclohexanone, followed by further oxidation to yield hexanedioic acid . This process is carried out on a large scale due to the high demand for hexanedioic acid in the production of nylon .
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid undergoes various chemical reactions, including:
Oxidation: Hexanedioic acid can be oxidized to form cyclopentanone.
Reduction: It can be reduced to form hexanediol.
Substitution: Hexanedioic acid can react with alcohols to form esters and with amines to form amides.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidant.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alcohols and amines are used as nucleophiles in substitution reactions.
Major Products
Oxidation: Cyclopentanone.
Reduction: Hexanediol.
Substitution: Esters and amides.
Scientific Research Applications
Hexanedioic acid, dianhydride with acetic acid has various applications in scientific research:
Mechanism of Action
The mechanism of action of hexanedioic acid, dianhydride with acetic acid involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles such as water, alcohols, and amines to form new acyl compounds . The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group .
Comparison with Similar Compounds
Hexanedioic acid, dianhydride with acetic acid can be compared with other similar compounds such as:
Glutaric acid: Another aliphatic dicarboxylic acid with similar properties.
Pimelic acid: A dicarboxylic acid with a longer carbon chain.
Succinic acid: A shorter-chain dicarboxylic acid.
Uniqueness
Hexanedioic acid is unique due to its widespread use in the production of nylon 66 polyamide, which is a crucial material in the synthetic fiber industry .
Properties
CAS No. |
38478-77-2 |
---|---|
Molecular Formula |
C10H14O6 |
Molecular Weight |
230.21 g/mol |
IUPAC Name |
diacetyl hexanedioate |
InChI |
InChI=1S/C10H14O6/c1-7(11)15-9(13)5-3-4-6-10(14)16-8(2)12/h3-6H2,1-2H3 |
InChI Key |
RFANYEWAHJJLAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(=O)CCCCC(=O)OC(=O)C |
Origin of Product |
United States |
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